3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-ethoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-2-24-14-5-9-16(10-6-14)26(22,23)19-11-17(12-19)25(20,21)15-7-3-13(18)4-8-15/h3-10,17H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCUSTQVRTUODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-haloamine.
Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This can be achieved by reacting the azetidine ring with sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride and 4-ethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of simpler azetidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide compounds, including 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine, in cancer therapy. The compound has shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 15.6 | Current Study |
| MCF7 (Breast) | 12.3 | Current Study |
| HeLa (Cervical) | 20.5 | Current Study |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Current Study |
| Escherichia coli | 64 | Current Study |
| Pseudomonas aeruginosa | 128 | Current Study |
The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
A study involving in vitro models demonstrated that the compound could reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Cellular Models
In a recent experiment, neuronal cells treated with varying concentrations of the compound showed a decrease in markers of oxidative stress compared to untreated controls, indicating its potential as a neuroprotective agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine is crucial for its development as a therapeutic agent.
Table 3: Pharmacokinetic Properties
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | High | Current Study |
| Half-life | 6 hours | Current Study |
| Toxicity Level | Low | Current Study |
These properties suggest that the compound may be suitable for oral administration with a favorable safety profile.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Azetidine derivatives with sulfonyl substituents are rare in the provided literature. However, comparisons can be drawn to compounds with related scaffolds or functional groups:
Table 1: Comparative Analysis of Key Compounds
Key Comparisons and Implications
Sulfonyl vs. Sulfanyl Groups
- Sulfonyl groups may enhance binding to enzymes like AChE but reduce membrane permeability due to higher hydrophilicity.
- Compounds : Sulfanyl acetamide derivatives showed moderate AChE inhibition, suggesting that sulfonyl groups in the target compound could exhibit stronger inhibition due to enhanced electron withdrawal and steric effects.
Azetidine vs. Oxadiazole/Quinolone Scaffolds
- Smaller ring size (4-membered vs. 5-membered oxadiazole) may alter binding pocket interactions.
- Compounds: Quinolones with piperazine substituents demonstrated antibacterial activity, but structural dissimilarity limits direct comparison. The target compound’s sulfonyl groups lack the π-π stacking capacity of quinolones, which is critical for DNA gyrase inhibition.
Substituent Effects
- The 4-ethoxyphenyl group in the target compound improves solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl). This contrasts with the methoxy group in compounds, which balances hydrophobicity and polarity .
- Dual sulfonyl groups may increase metabolic stability compared to mono-substituted analogues like the carboxamide derivative in .
Biological Activity
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 362.87 g/mol
- CAS Number : 90914-76-4
| Property | Value |
|---|---|
| Density | 1.387 g/cm³ |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| LogP | 2.771 |
| PSA | 74.86 Å |
Antibacterial Activity
Research indicates that compounds with sulfonyl groups, such as 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine, exhibit significant antibacterial properties. A study demonstrated that related sulfonamide derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds achieving IC values as low as 2.14 µM against urease enzymes .
Anticancer Activity
The azetidine scaffold is noted for its anticancer potential. Compounds containing this structure have been evaluated for their ability to inhibit the proliferation of cancer cells. For instance, azetidinones have shown activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives exhibiting nanomolar potency . The mechanism often involves the induction of apoptosis in cancer cells, suggesting a promising avenue for therapeutic development.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It has been reported to act as an inhibitor of acetylcholinesterase and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively . The structure-activity relationship (SAR) studies indicate that modifications in the sulfonyl groups significantly influence the inhibitory potency.
Case Studies and Research Findings
-
Study on Antibacterial Properties :
- A series of sulfonamide derivatives were synthesized and tested for antibacterial activity.
- Results indicated that compounds with similar structures to 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine displayed moderate to strong antibacterial effects, particularly against gram-negative bacteria .
- Anticancer Evaluation :
- Enzyme Inhibition Studies :
Q & A
Q. What synthetic routes are commonly employed for 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine?
The synthesis typically involves a multi-step process:
- Azetidine ring formation : Cyclization of precursor amines or halides under basic conditions (e.g., NaH in THF).
- Sequential sulfonylation : Introduction of 4-chlorophenylsulfonyl and 4-ethoxyphenylsulfonyl groups via nucleophilic substitution. Reaction conditions (e.g., anhydrous DCM, 0–25°C) are critical to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are used for structural characterization?
- NMR spectroscopy : 1H and 13C NMR to confirm sulfonyl group connectivity and azetidine ring conformation. Chemical shifts for sulfonyl-attached aromatic protons typically appear at δ 7.5–8.2 ppm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 467.05).
- X-ray crystallography : Resolves stereochemistry and confirms the planar geometry of the azetidine ring .
Q. How do the 4-chlorophenyl and 4-ethoxyphenyl groups influence reactivity?
- Electronic effects : The 4-chlorophenyl group (electron-withdrawing) enhances electrophilic reactivity at the sulfonyl group, while the 4-ethoxyphenyl (electron-donating) may stabilize intermediates.
- Steric effects : Bulky substituents can hinder sulfonylation efficiency, requiring optimized stoichiometry (e.g., 1.2:1 sulfonyl chloride:azetidine) .
Q. What are the stability considerations for this compound?
- pH stability : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
- Storage : Recommend inert atmosphere (N2/Ar) at –20°C in amber vials to prevent photodegradation. Stability assays (HPLC monitoring over 30 days) confirm >90% integrity under these conditions .
Advanced Questions
Q. How can reaction yields be optimized during sulfonylation?
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride activation but may increase side products.
- Catalysts : Additives like DMAP (5 mol%) accelerate sulfonylation by stabilizing transition states.
- Temperature control : Stepwise heating (0°C → RT) balances reactivity and selectivity, achieving yields up to 85% .
Q. How to resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability tests (MTT assays) to distinguish target-specific effects from off-target toxicity.
- Purity validation : HPLC-UV/MS to rule out impurities (>99% purity required for conclusive data) .
Q. What computational approaches predict target interactions?
Q. How do substituents affect structure-activity relationships (SAR)?
- Hammett analysis : Quantify electronic contributions (σ values: Cl = +0.23, OEt = –0.24) to correlate with bioactivity.
- Ring size comparison : Azetidine’s smaller ring (vs. pyrrolidine) reduces conformational flexibility, potentially enhancing target selectivity .
Q. What strategies identify biological targets for this compound?
- Affinity chromatography : Immobilize the compound on NHS-activated resin to pull down binding proteins from cell lysates.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD < 1 μM for high-affinity targets) .
Q. Does azetidine ring conformation impact bioactivity?
- Conformational analysis : DFT calculations (B3LYP/6-31G*) reveal restricted rotation (ΔG‡ ~12 kcal/mol) between sulfonyl groups, favoring a planar geometry for optimal target engagement.
- Bioisosteric replacement : Compare with pyrrolidine analogs to assess ring size effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
